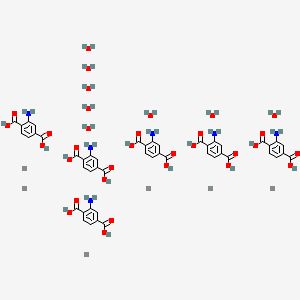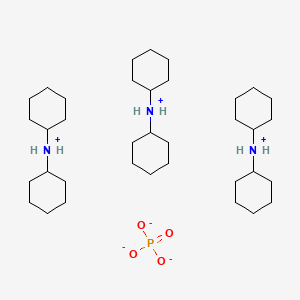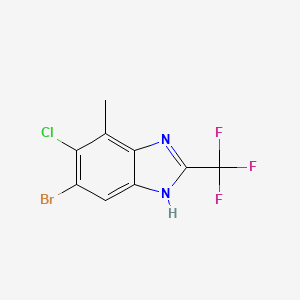
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes a boron-containing dioxaborolane group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Triphenyl Groups: The triphenyl groups are introduced through a series of substitution reactions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin core.
Reduction: Reduction reactions can also occur, often leading to changes in the electronic structure of the porphyrin ring.
Substitution: The dioxaborolane group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products:
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives with various substituents.
科学研究应用
Chemistry:
Photocatalysis: The compound has been studied for its potential in photocatalytic applications, where it can enhance the efficiency of light-driven chemical reactions.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives, including this compound, are explored for use in photodynamic therapy, a treatment for cancer that involves light-activated drugs.
Industry:
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
作用机制
The mechanism by which 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin exerts its effects is largely dependent on its ability to absorb light and participate in electron transfer reactions. The porphyrin core can interact with various molecular targets, facilitating processes such as energy transfer and redox reactions. The dioxaborolane group can further modulate these interactions, enhancing the compound’s reactivity and specificity.
相似化合物的比较
Tetraphenylporphyrin: A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-pyridyl)porphyrin: Another porphyrin derivative with pyridyl groups that enhance its solubility and reactivity.
Tetra(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxylic acid groups, often used in biomedical applications.
Uniqueness: 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin is unique due to the presence of the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and functionalization.
属性
分子式 |
C44H37BN4O2 |
|---|---|
分子量 |
664.6 g/mol |
IUPAC 名称 |
5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37BN4O2/c1-43(2)44(3,4)51-45(50-43)42-37-26-24-35(48-37)40(29-16-10-6-11-17-29)33-22-20-31(46-33)39(28-14-8-5-9-15-28)32-21-23-34(47-32)41(30-18-12-7-13-19-30)36-25-27-38(42)49-36/h5-27,46,49H,1-4H3 |
InChI 键 |
ZEJJPPPXVVFSRQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
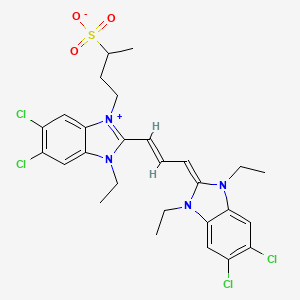
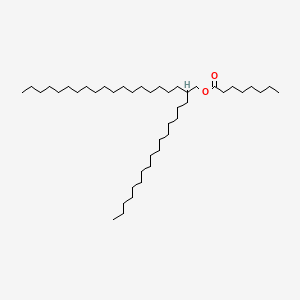
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
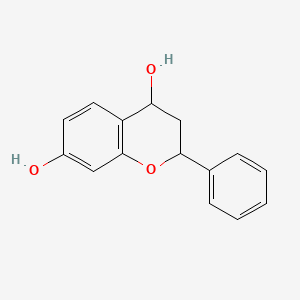

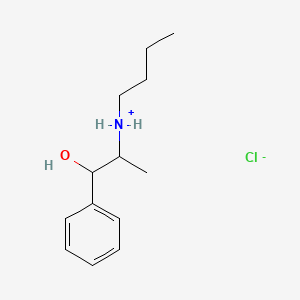
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

